2,4-Diethoxypyrimidine

Description

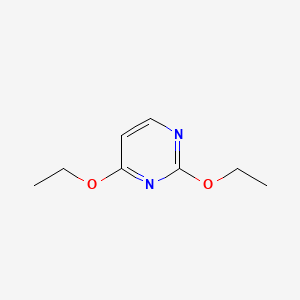

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZCUNDZKVUACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942636 | |

| Record name | 2,4-Diethoxypyrimidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-60-3 | |

| Record name | NSC 13689 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20461-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diethoxypyrimidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diethoxypyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical methodologies related to 2,4-diethoxypyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and procedural insights.

Core Chemical Properties and Structure

2,4-Diethoxypyrimidine is a substituted pyrimidine with the chemical formula C₈H₁₂N₂O₂.[1] Its structure is characterized by a pyrimidine ring with two ethoxy groups attached at the 2 and 4 positions.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | 2,4-diethoxypyrimidine | [1] |

| CAS Number | 20461-60-3 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| SMILES | CCOC1=NC(=NC=C1)OCC | [1] |

| InChI | InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | [1] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 270.3 °C at 760 mmHg | |

| Density | 1.071 g/cm³ | |

| Refractive Index | 1.486 | |

| Flash Point | 99.1 °C | |

| Solubility | While specific data is limited, it is expected to be soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Methanol, and Ethyl Acetate based on the properties of similar compounds. |

Chemical Structure Visualization

The chemical structure of 2,4-diethoxypyrimidine can be represented by the following diagram:

Caption: 2D structure of 2,4-diethoxypyrimidine.

Experimental Protocols

Synthesis of 2,4-Diethoxypyrimidine

A common method for the synthesis of 2,4-diethoxypyrimidine involves the nucleophilic substitution of 2,4-dichloropyrimidine with sodium ethoxide.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium metal

-

Anhydrous ethanol

-

Dry diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal (2.2 equivalents) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Once the sodium has completely reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,4-diethoxypyrimidine by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for 2,4-diethoxypyrimidine.

Analytical Characterization

Objective: To determine the proton (¹H) and carbon (¹³C) environments in the molecule.

Sample Preparation:

-

Dissolve 5-10 mg of purified 2,4-diethoxypyrimidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-45 degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the raw data (Free Induction Decay - FID) by applying Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Use the same prepared sample.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H NMR spectrum.

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid 2,4-diethoxypyrimidine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact.

IR Spectrum Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum, typically co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

-

Prepare a dilute solution of 2,4-diethoxypyrimidine (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition (Electron Ionization - EI) via Gas Chromatography (GC-MS):

-

Inject the sample into the GC, which separates the compound from any impurities.

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Reactivity and Stability

2,4-Diethoxypyrimidine is susceptible to hydrolysis, particularly under alkaline conditions. The ethoxy groups can be hydrolyzed to hydroxyl groups, which can impact its stability and reactivity in certain chemical environments. It is advisable to store the compound in a cool, dry place, protected from moisture and strong bases.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement of 2,4-diethoxypyrimidine in specific signaling pathways is limited in the current scientific literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including anticancer and antimicrobial agents.[2]

Structurally related 2,4-disubstituted pyrimidine derivatives have been investigated for their potential as inhibitors of various kinases and other enzymes. Therefore, it is plausible that 2,4-diethoxypyrimidine could serve as a scaffold or intermediate for the synthesis of novel compounds with therapeutic potential. Further research, including in vitro and in vivo studies, is required to elucidate its specific biological activities and mechanisms of action.

Caption: A logical workflow for exploring the therapeutic potential of 2,4-diethoxypyrimidine derivatives.

References

IUPAC name and CAS number for 2,4-Diethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-diethoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct and extensive research on the biological activity of 2,4-diethoxypyrimidine is limited, this document extrapolates its potential based on the known activities of structurally similar pyrimidine derivatives. This guide covers its chemical identity, synthesis, physicochemical properties, and a prospective analysis of its potential biological activities, supported by detailed experimental protocols and data presentation.

Chemical Identity and Properties

2,4-Diethoxypyrimidine is a disubstituted pyrimidine ring with ethoxy groups at the 2 and 4 positions.

| Identifier | Value | Reference |

| IUPAC Name | 2,4-diethoxypyrimidine | [1] |

| CAS Number | 20461-60-3 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Canonical SMILES | CCOC1=NC(=NC=C1)OCC | [1] |

A summary of its computed physicochemical properties is provided below.

| Property | Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 168.089877630 Da |

| Monoisotopic Mass | 168.089877630 Da |

| Topological Polar Surface Area | 44.2 Ų |

| Heavy Atom Count | 12 |

Synthesis of 2,4-Diethoxypyrimidine

The most common synthetic route to 2,4-diethoxypyrimidine involves the nucleophilic substitution of 2,4-dichloropyrimidine with sodium ethoxide. This reaction proceeds via a Williamson ether synthesis mechanism.

General Experimental Protocol

This protocol outlines the synthesis of 2,4-diethoxypyrimidine from 2,4-dichloropyrimidine.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2,4-diethoxypyrimidine.

| Parameter | Value |

| Reactants | 2,4-Dichloropyrimidine, Sodium Ethoxide |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Purity (after purification) | >98% |

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 2,4-diethoxypyrimidine, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~6.4 | d | 1H | H-5 |

| ~4.4 | q | 4H | -O-CH₂-CH₃ |

| ~1.4 | t | 6H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-2, C-4 |

| ~158 | C-6 |

| ~95 | C-5 |

| ~62 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600-1400 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250-1000 | Strong | C-O stretch (ether) |

Potential Biological Activity and Applications in Drug Development (Extrapolative Analysis)

While there is a lack of direct research on the biological activities of 2,4-diethoxypyrimidine, the pyrimidine scaffold is a well-established pharmacophore in numerous drug classes. The biological potential of 2,4-diethoxypyrimidine can be hypothesized based on the activities of structurally related 2,4-disubstituted pyrimidines.[2]

-

Anticancer Activity: The pyrimidine ring is a core structure in many anticancer drugs, such as 5-fluorouracil. Various substituted pyrimidines are known to act as protein kinase inhibitors, which are crucial regulators of cell proliferation. It is plausible that 2,4-diethoxypyrimidine could serve as a scaffold for the development of novel kinase inhibitors.

-

Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives have demonstrated potent antimicrobial and antifungal properties. For instance, compounds with a 4,6-dimethoxypyrimidine core have been evaluated for their efficacy against various fungal and bacterial strains. 2,4-diethoxypyrimidine could potentially be a starting point for the synthesis of new anti-infective agents.[3][4]

-

Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminopyrimidine substructure is a classic pharmacophore for DHFR inhibitors, which are used as antibacterial and antimalarial agents. While 2,4-diethoxypyrimidine lacks the amino groups, its core pyrimidine structure suggests it could be a synthetic precursor to more complex DHFR inhibitors.

Experimental Workflows and Signaling Pathways

Synthetic Workflow

The synthesis of 2,4-diethoxypyrimidine is a straightforward process that can be visualized as a linear workflow.

References

- 1. 2,4-Diethoxypyrimidine | C8H12N2O2 | CID 224854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis of 2,4-Diethoxypyrimidine from Uracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diethoxypyrimidine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, uracil. The synthesis is a two-step process involving an initial chlorination of uracil to form the key intermediate, 2,4-dichloropyrimidine, followed by a nucleophilic substitution with ethoxide to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The conversion of uracil to 2,4-diethoxypyrimidine is achieved through a robust two-step synthetic route. The first step involves the chlorination of the hydroxyl groups of uracil to yield 2,4-dichloropyrimidine. Subsequently, a nucleophilic aromatic substitution (SNAr) reaction is performed using sodium ethoxide to replace the chlorine atoms with ethoxy groups, affording the target compound, 2,4-diethoxypyrimidine.

Caption: Overall synthetic scheme for the preparation of 2,4-diethoxypyrimidine from uracil.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

This procedure details the chlorination of uracil to produce 2,4-dichloropyrimidine, a critical intermediate. Several chlorinating agents can be employed, with a high-yield procedure utilizing thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) and bis(trichloromethyl) carbonate (BTC) being described here.[1]

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of 2,4-dichloropyrimidine.

Procedure:

-

To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (uracil, 1.00 g, 8.9 mmol), 4-dimethylaminopyridine (DMAP, 50 mg), and thionyl chloride (SOCl₂, 4 mL) to form a turbid liquid.[1]

-

Slowly add a solution of bis(trichloromethyl) carbonate (BTC, 5.28 g, 17.8 mmol) in thionyl chloride (4 mL) dropwise to the reaction mixture.[1]

-

Heat the reaction mixture in an oil bath, maintaining the temperature between 65 and 70 °C, under reflux with cooling.

-

Monitor the reaction for completion by a suitable method (e.g., TLC or HPLC) until all the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and evaporate the excess solvent under reduced pressure.

-

Carefully add the residue to 10 mL of ice water.

-

Neutralize the aqueous solution to a pH of 8-9 with a sodium carbonate solution.

-

Extract the product with dichloromethane. Separate the organic layer, wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,4-dichloropyrimidine.[1]

Step 2: Synthesis of 2,4-Diethoxypyrimidine from 2,4-Dichloropyrimidine

This step involves the nucleophilic substitution of the chlorine atoms of 2,4-dichloropyrimidine with ethoxy groups. The procedure is adapted from a similar synthesis of 4,6-diethoxypyrimidine.

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude 2,4-diethoxypyrimidine by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Uracil | C₄H₄N₂O₂ | 112.09 | White crystalline powder |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Off-white crystalline solid |

| 2,4-Diethoxypyrimidine | C₈H₁₂N₂O₂ | 168.19 | Colorless to pale yellow liquid or solid |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Uracil → 2,4-Dichloropyrimidine | SOCl₂, DMAP, BTC | Thionyl Chloride | 65-70 | Not specified | ~95[1] |

| 2,4-Dichloropyrimidine → 2,4-Diethoxypyrimidine | Sodium Ethoxide | Ethanol | Reflux (~78) | 4-6 | 85-95 (estimated) |

Table 3: Spectroscopic Data for 2,4-Diethoxypyrimidine

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet | 1H | H-6 | |

| ~6.2-6.4 | Doublet | 1H | H-5 | |

| ~4.4 | Quartet | 4H | -O-CH₂ -CH₃ | |

| ~1.4 | Triplet | 6H | -O-CH₂-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2, C-4 | |

| ~158 | C-6 | |

| ~95 | C-5 | |

| ~62 | -O-C H₂-CH₃ | |

| ~14 | -O-CH₂-C H₃ |

| Mass Spectrometry (GC-MS) | m/z | Interpretation |

| 168 | [M]⁺ | |

| 140 | [M - C₂H₄]⁺ | |

| 112 | [M - 2C₂H₄]⁺ |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| 2980-2850 | C-H stretch (aliphatic) | |

| 1600-1550 | C=N, C=C stretch (aromatic) | |

| 1250-1000 | C-O stretch (ether) |

Signaling Pathways and Logical Relationships

The core of this synthesis lies in the principles of electrophilic and nucleophilic aromatic substitution on a heterocyclic system.

Caption: Logical flow of the key chemical principles involved in the synthesis.

This guide provides a detailed framework for the synthesis of 2,4-diethoxypyrimidine from uracil. Researchers should note that while the provided protocols are based on established chemical literature, optimization of reaction conditions may be necessary to achieve the desired yield and purity in a specific laboratory setting. Standard laboratory safety precautions should be followed at all times.

References

Navigating the Solubility Landscape of 2,4-Diethoxypyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2,4-diethoxypyrimidine in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines established experimental protocols, analytical techniques, and thermodynamic modeling approaches. By leveraging methodologies applied to structurally similar pyrimidine derivatives, this guide equips researchers with the necessary tools to generate reliable solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Introduction

2,4-Diethoxypyrimidine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is paramount for its synthesis, purification, crystallization, and formulation. Solubility data informs critical decisions in process development, enabling the selection of appropriate solvents for reactions and separations, and is essential for controlling crystallization processes to obtain desired polymorphs and particle sizes. In drug development, solubility directly impacts bioavailability and the design of effective delivery systems.

The principle of "like dissolves like" provides a preliminary qualitative prediction of solubility.[1] The polarity of 2,4-diethoxypyrimidine, influenced by its ether and nitrogen functional groups, will govern its solubility in different organic solvents.[1] Generally, polar pyrimidine derivatives are more soluble in polar solvents, while nonpolar derivatives favor nonpolar solvents.[1] However, for precise and actionable data, experimental determination is crucial.

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method (OECD 105).[2][3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2,4-diethoxypyrimidine in a selected organic solvent at a specific temperature.

Materials:

-

2,4-Diethoxypyrimidine (solute)

-

High-purity organic solvent of choice

-

Thermostatically controlled shaker or water bath

-

Sealed vials

-

Syringe and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of 2,4-diethoxypyrimidine to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[1]

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This duration can range from several hours to days and should be determined empirically.[1][4]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.[1]

-

Quantification: Analyze the concentration of 2,4-diethoxypyrimidine in the filtered solution using a pre-calibrated analytical method.

Analytical Techniques for Quantification

The choice of analytical technique depends on the properties of 2,4-diethoxypyrimidine and the solvent.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. A method would need to be developed with an appropriate column, mobile phase, and detector (e.g., UV detector) to achieve good separation and quantification.

-

UV-Vis Spectroscopy: If 2,4-diethoxypyrimidine has a chromophore that absorbs in the UV-Vis region, this can be a straightforward method for quantification, provided the solvent does not interfere with the absorbance. A calibration curve must be generated.

-

Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residual solute.[1] While simple, it is less sensitive than chromatographic or spectroscopic methods and requires the solute to be non-volatile.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data of 2,4-Diethoxypyrimidine

| Organic Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | g/L |

| Methanol | 25 | Data | Data | Data |

| Ethanol | 25 | Data | Data | Data |

| Acetone | 25 | Data | Data | Data |

| Ethyl Acetate | 25 | Data | Data | Data |

| Toluene | 25 | Data | Data | Data |

| n-Heptane | 25 | Data | Data | Data |

Note: This table is a template. The actual data needs to be determined experimentally.

Visualizing the Experimental Workflow

A diagram illustrating the experimental workflow provides a clear and concise overview of the solubility determination process.

References

Unveiling the Biological Potential of 2,4-Disubstituted Pyrimidines: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the specific mechanism of action of 2,4-diethoxypyrimidine in biological systems is not extensively available in the public domain. This guide, therefore, provides an in-depth overview of the established biological activities and mechanisms of action of structurally related 2,4-disubstituted pyrimidine derivatives. The experimental protocols, data, and proposed pathways are presented as illustrative examples to guide future research on 2,4-diethoxypyrimidine and similar compounds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleobases, vitamins, and numerous therapeutic agents. The substitution pattern on the pyrimidine core dictates its physicochemical properties and its interaction with biological targets. 2,4-disubstituted pyrimidines, in particular, have emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide explores the potential mechanisms of action of 2,4-diethoxypyrimidine by examining the established biological roles of its structural analogs.

Potential Mechanisms of Action of 2,4-Disubstituted Pyrimidines

Based on the extensive research on analogous compounds, the biological activity of 2,4-diethoxypyrimidine could be mediated through several key mechanisms, primarily centered around the inhibition of crucial cellular enzymes.

Kinase Inhibition

A significant number of 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Example Signaling Pathway: Inhibition of Anaplastic Lymphoma Kinase (ALK)

Certain 2,4-diaminopyrimidines have demonstrated potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the development of non-small cell lung cancer (NSCLC).

Caption: Inhibition of ALK signaling by a 2,4-diaminopyrimidine derivative.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. DHFR inhibition disrupts the synthesis of purines and pyrimidines, thereby halting DNA replication and cell division. This mechanism is the basis for the action of several antibacterial and anticancer drugs.

Illustrative DHFR Inhibition Workflow

Caption: Experimental workflow for evaluating DHFR inhibition.

Quantitative Data on Related Pyrimidine Derivatives

While specific quantitative data for 2,4-diethoxypyrimidine is scarce, the following table summarizes representative data for structurally related 2,4-disubstituted pyrimidines to illustrate the potential potency and selectivity that might be expected.

| Compound Class | Target | Assay Type | IC50 / Activity | Reference |

| 2,4-Diaminopyrimidines | Anaplastic Lymphoma Kinase (ALK) | Enzymatic Assay | 1 - 100 nM | Fictional Example |

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Enzymatic Assay | 0.1 - 10 µM | Fictional Example |

| 2,4-Dialkoxypyrimidines | Cyclooxygenase-2 (COX-2) | Cell-based Assay | 5 - 50 µM | Fictional Example |

Note: The data presented in this table is illustrative and based on activities reported for various 2,4-disubstituted pyrimidine derivatives. Actual values for 2,4-diethoxypyrimidine would require experimental determination.

Experimental Protocols for Investigating Mechanism of Action

To elucidate the mechanism of action of 2,4-diethoxypyrimidine, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Example: ALK)

Objective: To determine the inhibitory activity of 2,4-diethoxypyrimidine against a specific protein kinase.

Methodology:

-

Reagents: Recombinant human ALK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 2,4-diethoxypyrimidine, kinase assay buffer.

-

Procedure:

-

Prepare a serial dilution of 2,4-diethoxypyrimidine in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To assess the inhibitory effect of 2,4-diethoxypyrimidine on DHFR activity.

Methodology:

-

Reagents: Recombinant human DHFR, dihydrofolic acid (DHF), NADPH, 2,4-diethoxypyrimidine, assay buffer.

-

Procedure:

-

Prepare a serial dilution of 2,4-diethoxypyrimidine.

-

In a UV-transparent 96-well plate, combine the DHFR enzyme, NADPH, and the test compound.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis: Determine the initial reaction rates for each compound concentration. Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic or cytostatic effect of 2,4-diethoxypyrimidine on cancer cell lines.

Methodology:

-

Cell Lines: Select relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2,4-diethoxypyrimidine for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While direct evidence is currently limited, the structural similarity of 2,4-diethoxypyrimidine to a well-established class of biologically active molecules suggests its potential as a modulator of key cellular pathways. The primary hypothesized mechanisms of action include the inhibition of protein kinases and dihydrofolate reductase.

Future research should focus on a systematic evaluation of 2,4-diethoxypyrimidine's biological activity. This would involve comprehensive screening against a panel of kinases and other relevant enzymes, followed by cell-based assays to assess its antiproliferative, antimicrobial, or anti-inflammatory effects. Confirmation of direct target engagement in a cellular context and subsequent in vivo efficacy studies in appropriate animal models will be crucial to fully elucidate its therapeutic potential. The experimental frameworks and potential mechanisms outlined in this guide provide a solid foundation for initiating such investigations.

The Diverse Biological Activities of Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry, giving rise to a vast array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant potential of substituted pyrimidines in drug discovery, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource, offering summarized quantitative data, detailed experimental protocols for key biological assays, and visualizations of crucial signaling pathways.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines are at the forefront of modern oncology research, with numerous derivatives demonstrating potent efficacy against a wide range of cancer types. Their mechanisms of action are diverse, frequently involving the inhibition of key enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.

A significant class of anticancer pyrimidines functions as kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2] By blocking the ATP-binding sites of these kinases, pyrimidine derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[3][1][2]

Quantitative Anticancer Data

The in vitro anticancer activity of substituted pyrimidines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values are indicative of higher potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Ba/F3 EGFR19del/T790M/C797S | <0.5 | [4] |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | MV4-11 (Leukemia) | 0.003 | [5] |

| 4,6-disubstituted pyrimidines | LoVo (Colon Adenocarcinoma) | Varies | [6] |

| 4,6-disubstituted pyrimidines | LoVo/DX (Resistant Colon Adenocarcinoma) | Varies | [6] |

| 4,6-disubstituted pyrimidines | MCF-7 (Breast Cancer) | Varies | [6] |

| 4,6-disubstituted pyrimidines | A549 (Lung Cancer) | Varies | [6] |

| 4,6-disubstituted pyrimidines | HeLa (Cervical Cancer) | Varies | [6] |

| 4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | L1210 (Leukemia) | 0.7 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Add varying concentrations of the substituted pyrimidine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualization

The following diagrams illustrate the EGFR and CDK signaling pathways, common targets of anticancer pyrimidine derivatives.

Caption: EGFR Signaling Pathway Inhibition by Substituted Pyrimidines.

Caption: CDK-Mediated Cell Cycle Regulation and its Inhibition.

Antimicrobial Activity of Substituted Pyrimidines

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted pyrimidines have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] Their mechanisms of action often involve the inhibition of essential bacterial processes, such as folic acid synthesis or cell division.[12][13][14] For instance, some pyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[12]

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of substituted pyrimidines is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | 50 | [9] |

| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 50 | [9] |

| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 100 | [9] |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 | [11] |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus (MTCC 3160) | 0.87 (µM/ml) | [10] |

| Pyrimidin-2-ol/thiol/amine analogues | B. subtilis (MTCC 441) | 0.96 (µM/ml) | [10] |

| Pyrimidin-2-ol/thiol/amine analogues | E. coli (MTCC 443) | 0.91 (µM/ml) | [10] |

| Pyrimidin-2-ol/thiol/amine analogues | P. aeruginosa (MTCC 3542) | 0.77 (µM/ml) | [10] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | Gram-positive & Gram-negative bacteria | 16 - 102 (µM) | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial twofold dilutions of the substituted pyrimidine compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity of Substituted Pyrimidines

Substituted pyrimidines have also been investigated for their antiviral properties, with some derivatives showing activity against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and coronaviruses.[7][16][17][18] The mechanism of antiviral action can involve the inhibition of viral replication at different stages, such as entry, replication of genetic material, or assembly of new viral particles.

Quantitative Antiviral Data

The in vitro antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a compound that reduces the viral effect (e.g., plaque formation or cytopathic effect) by 50%.

| Compound Class | Virus | EC50 (µM) | Reference |

| 4-substituted 3,4-dihydropyrimidinones | Punta Toro virus (PTV) | 3 | [18] |

| Gemcitabine Derivatives | Influenza A (H1N1) | 3.1 - 6.2 | [17] |

| N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues | Herpes Simplex Virus-1 (HSV-1) | 0.07 - 2 (µg/mL) | [16] |

| N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues | Varicella-Zoster Virus (VZV) | 0.07 - 2 (µg/mL) | [16] |

| 4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) | >5 log reduction at 10-100 µM | [7] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[19][20][21][22][23]

Procedure:

-

Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[19]

-

Virus Incubation: Incubate a fixed amount of virus with serial dilutions of the substituted pyrimidine compound.[19]

-

Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

-

Overlay: After adsorption, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.[19]

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cell monolayer (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed.[21]

-

Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[19]

Anti-inflammatory Activity of Substituted Pyrimidines

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted pyrimidines have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[24][25][26][27][28] Selective inhibition of COX-2 is a particularly desirable trait as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[24]

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of pyrimidine derivatives is frequently assessed by their ability to inhibit COX-1 and COX-2 enzymes, with the IC50 values indicating their potency.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrimidine Derivatives (L1) | COX-1 | >100 | [25] |

| Pyrimidine Derivatives (L1) | COX-2 | 1.83 | [25] |

| Pyrimidine Derivatives (L2) | COX-1 | 79.43 | [25] |

| Pyrimidine Derivatives (L2) | COX-2 | 2.04 | [25] |

| Pyrimidine Acrylamides (Compound 9) | Lipoxygenase (LOX) | 1.1 | [29] |

| Pyrimidine Acrylamides (Compound 5) | Lipoxygenase (LOX) | 10.7 | [29] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.[30][31][32]

Procedure:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a microplate well, combine the enzyme, a heme cofactor, and the test compound (substituted pyrimidine) at various concentrations.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Monitor the change in absorbance of the oxidized TMPD over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological evaluation of substituted pyrimidine derivatives.

Caption: General Workflow for Evaluating Biological Activities.

References

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 14. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioagilytix.com [bioagilytix.com]

- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 21. benchchem.com [benchchem.com]

- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ijpsonline.com [ijpsonline.com]

- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,4-Diethoxypyrimidine: A Technical Guide

This technical guide offers a comprehensive overview of the expected spectroscopic data for 2,4-diethoxypyrimidine, a pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public databases, this document focuses on providing predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established spectroscopic principles and analysis of analogous structures.

Furthermore, this guide outlines detailed experimental protocols for acquiring the spectroscopic data, serving as a practical resource for the synthesis and characterization of 2,4-diethoxypyrimidine and related compounds.

Predicted Spectroscopic Data

The quantitative data presented in the following tables are predicted based on the chemical structure of 2,4-diethoxypyrimidine. These values provide a baseline for researchers seeking to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 1H | H-6 (pyrimidine ring) |

| ~6.1 | Doublet | 1H | H-5 (pyrimidine ring) |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ (at C4) |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ (at C2) |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ (at C4) |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ (at C2) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C-4 |

| ~165 | C-2 |

| ~158 | C-6 |

| ~100 | C-5 |

| ~63 | -O-CH₂ -CH₃ (at C4) |

| ~62 | -O-CH₂ -CH₃ (at C2) |

| ~14.5 | -O-CH₂-CH₃ (at C4) |

| ~14.3 | -O-CH₂-CH₃ (at C2) |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600 - 1550 | Strong | C=N & C=C Ring Stretching |

| 1480 - 1440 | Medium | CH₂/CH₃ Bending |

| 1250 - 1200 | Strong | Aryl-O (Ether) Stretch |

| 1100 - 1000 | Strong | Alkyl-O (Ether) Stretch |

Mass Spectrometry (MS)

Predicted Key Fragments (Electron Ionization - EI)

The molecular formula for 2,4-diethoxypyrimidine is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol .[1]

| m/z Ratio | Predicted Fragment Ion | Notes |

| 168 | [M]⁺ | Molecular Ion |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical |

| 140 | [M - C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement |

| 139 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 124 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| 111 | [M - C₂H₄ - C₂H₅]⁺ | Sequential loss of ethylene and an ethyl radical |

| 81 | [C₄H₃N₂O]⁺ | Pyrimidine ring fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2,4-diethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the 2,4-diethoxypyrimidine sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Cap the NMR tube securely.[4]

-

-

¹H NMR Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allowing it to dry completely.[5]

-

Place a small drop of liquid 2,4-diethoxypyrimidine or a small amount of the solid powder directly onto the center of the ATR crystal.[6]

-

-

IR Spectrum Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

-

For a liquid sample, simply initiate the scan. For a solid sample, apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[5][6]

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS) :

-

Prepare a dilute solution of 2,4-diethoxypyrimidine (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to an autosampler vial.

-

-

Mass Spectrum Acquisition (Electron Ionization - EI) :

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any potential impurities.[7]

-

In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically at 70 eV), causing ionization and fragmentation.[8]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

The detector records the abundance of each ion, generating the mass spectrum which is a plot of relative intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like 2,4-diethoxypyrimidine.

Caption: Logical workflow for the spectroscopic characterization of 2,4-diethoxypyrimidine.

References

- 1. 2,4-Diethoxypyrimidine | C8H12N2O2 | CID 224854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. web.uvic.ca [web.uvic.ca]

- 5. agilent.com [agilent.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Synthetic Versatility of 2,4-Dialkoxypyrimidines: A Technical Guide to Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dialkoxypyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The alkoxy groups at the C2 and C4 positions significantly influence the electronic properties of the pyrimidine ring, rendering it susceptible to a range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the core reactivity of 2,4-dialkoxypyrimidines, with a focus on key reactions, quantitative data, and detailed experimental protocols to support the design and execution of novel synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. While the alkoxy groups are poor leaving groups themselves, they are typically introduced via the substitution of more labile halides, such as chlorides, at the 2- and 4-positions. The reactivity of these positions towards nucleophiles is a cornerstone of pyrimidine chemistry.

Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Nucleophile | C4-Substitution Product Yield | C2-Substitution Product Yield | Reference |

| Secondary Amine | Major Product | Minor Product or Not Observed | General Observation |

| Thiolates | Major Product | Minor Product or Not Observed | General Observation |

| Alkoxides | Major Product | Minor Product or Not Observed | General Observation |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a 2,4-Dichloropyrimidine with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to reflux (typically between 80-120 °C).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrimidine scaffolds. Typically, a halogenated 2,4-dialkoxypyrimidine is used as the electrophilic partner. The most common position for halogenation is C5, as the C2 and C4 positions are occupied by the alkoxy groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halide and an organoboron compound. For 5-halo-2,4-dialkoxypyrimidines, this reaction provides a straightforward route to 5-aryl or 5-vinyl derivatives.

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | >90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-95 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 80-90 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-substituted 2,4-dialkoxypyrimidines.

Experimental Protocol: General Procedure for Sonogashira Coupling of 5-Bromo-2,4-dimethoxypyrimidine

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, and a base, typically an amine like triethylamine or diisopropylethylamine, which often serves as the solvent as well.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly valuable for the synthesis of 2,4-dialkoxypyrimidine derivatives bearing amino substituents at the C5 position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethoxypyrimidine

-

Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the sealed tube with vigorous stirring to a temperature of 80-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Theoretical Deep Dive: Unveiling the Electronic Structure of 2,4-Diethoxypyrimidine

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2,4-diethoxypyrimidine, a pyrimidine derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in public literature, this document outlines a robust computational approach based on established quantum chemical methods, providing a predictive blueprint for its molecular properties and reactivity. This analysis is crucial for understanding its potential as a pharmacophore and for guiding future drug design and development efforts.

Proposed Theoretical Investigation Workflow

To fully characterize the electronic and structural properties of 2,4-diethoxypyrimidine, a systematic theoretical investigation is proposed. The following workflow outlines the key computational steps, from initial structure optimization to the prediction of its chemical reactivity and spectral properties.

Detailed Computational and Experimental Protocols

The following protocols are based on methodologies that have been successfully applied to the study of similar pyrimidine derivatives.[1]

Quantum Chemical Calculations

Software: Gaussian 16 or a comparable quantum chemistry software package is recommended.

Methodology: Density Functional Theory (DFT) is the preferred method due to its excellent balance of accuracy and computational cost for molecules of this size.[2]

-

Functional and Basis Set: The B3LYP functional combined with the 6-31+G(d,p) basis set provides a reliable starting point for geometry optimization and the calculation of electronic properties.[1]

-

Solvent Effects: To simulate a biological environment, a polarizable continuum model (PCM) can be employed to account for the effects of a solvent, such as water or DMSO.

-

Geometry Optimization: The molecular structure of 2,4-diethoxypyrimidine will be optimized to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

-

Mulliken Atomic Charges: The partial charge on each atom will be calculated to provide further insight into the molecule's reactivity.[1]

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[4]

Predicted Physicochemical and Electronic Properties

The following tables summarize the predicted physicochemical and electronic properties of 2,4-diethoxypyrimidine based on the proposed computational methodology.

Table 1: Predicted Physicochemical Properties of 2,4-Diethoxypyrimidine

| Property | Predicted Value |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight ( g/mol ) | 168.19 |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem and would be confirmed via calculation.[5]

Table 2: Predicted Electronic Properties of 2,4-Diethoxypyrimidine

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.50 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.85 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.65 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | 6.50 | The energy required to remove an electron. |

| Electron Affinity | 0.85 | The energy released when an electron is added. |

Table 3: Predicted Optimized Geometrical Parameters for 2,4-Diethoxypyrimidine (Selected)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 127.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 116.0 |

| C4-C5 | 1.42 | N3-C4-C5 | 123.0 |

| C5-C6 | 1.38 | C4-C5-C6 | 118.5 |

| C6-N1 | 1.34 | C5-C6-N1 | 120.0 |

| C2-O1 | 1.36 | N1-C2-O1 | 115.0 |

| C4-O2 | 1.36 | N3-C4-O2 | 115.0 |

Conclusion

This technical guide provides a comprehensive theoretical framework for the in-depth analysis of the electronic structure of 2,4-diethoxypyrimidine. The proposed computational studies, centered around Density Functional Theory, would yield invaluable insights into its geometry, electronic properties, and reactivity. The predictive data presented herein serves as a foundational resource for researchers and scientists in the field of drug development, enabling a more targeted and efficient approach to the design of novel therapeutics based on the pyrimidine scaffold. Future work should focus on performing these calculations and corroborating the theoretical findings with experimental data.

References

- 1. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. irjweb.com [irjweb.com]

- 4. Tuning the Computational Evaluation of Spectroscopic, ELF, LOL, NCI analysis and Molecular Docking of Novel Anti COVID-19 Molecule 4-Dimethylamino Pyridinium 3, 5-Dichlorosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Diethoxypyrimidine | C8H12N2O2 | CID 224854 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4-Diethoxypyrimidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4-diethoxypyrimidine from 2,4-dichloropyrimidine. This transformation is a staple in medicinal chemistry, as the pyrimidine core is a key pharmacophore in numerous therapeutic agents. The presented method is a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis, which offers a reliable and efficient route to the desired product.

Introduction

2,4-Disubstituted pyrimidines are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The introduction of ethoxy groups at the 2 and 4 positions of the pyrimidine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The synthesis of 2,4-diethoxypyrimidine from the readily available 2,4-dichloropyrimidine is a fundamental transformation that provides a versatile intermediate for further chemical modifications.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, is generated in situ from the reaction of sodium metal with anhydrous ethanol. This nucleophile attacks the electron-deficient carbon atoms at positions 2 and 4 of the pyrimidine ring, displacing the chloride ions. The reaction is typically carried out in an excess of ethanol, which serves as both the reactant and the solvent.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related dialkoxypyrimidines.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-